2-[3-(5-nitro-1H-indol-3-yl)propyl]isoindole-1,3-dione
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Overview
Description
2-[3-(5-nitro-1H-indol-3-yl)propyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a nitro group attached to the indole ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-nitro-1H-indol-3-yl)propyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the nitro group. The final step involves the formation of the isoindole-1,3-dione moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-nitro-1H-indol-3-yl)propyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(5-nitro-1H-indol-3-yl)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole moiety can bind to various receptors and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-nitroindole: A simpler compound with a nitro group attached to the indole ring.
Phthalimide derivatives: Compounds with similar isoindole-1,3-dione structure but different substituents
Uniqueness
2-[3-(5-nitro-1H-indol-3-yl)propyl]isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C19H15N3O4 |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-[3-(5-nitro-1H-indol-3-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H15N3O4/c23-18-14-5-1-2-6-15(14)19(24)21(18)9-3-4-12-11-20-17-8-7-13(22(25)26)10-16(12)17/h1-2,5-8,10-11,20H,3-4,9H2 |
InChI Key |
HJHJWXXHYCYVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CNC4=C3C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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